molecular formula C23H23N3O6 B2761381 8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-36-9

8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2761381
CAS No.: 1021032-36-9
M. Wt: 437.452
InChI Key: UDSZBJVQNRAHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis and Synthesis

The synthesis and crystallographic analysis of oxaspirocyclic compounds, including related structures, have been explored to understand their molecular configurations and potential applications in material science and synthetic chemistry. The detailed structural analysis through single-crystal X-ray crystallography reveals intricate molecular interactions, such as hydrogen bonds and π···π stacking, which could be vital for designing materials with specific properties (Jiang & Zeng, 2016).

Anticonvulsant Activity

Research into the anticonvulsant properties of related triazaspirodecane derivatives highlights the potential of these compounds in pharmaceutical applications. The study of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones shows that the incorporation of fluoro or trifluoromethyl substituents at the aryl ring enhances anticonvulsant activity. This suggests a path for developing new therapeutic agents (Obniska et al., 2006).

Antimicrobial and Detoxification Applications

A novel application in antimicrobial and detoxification fields involves the synthesis of N-halamine-coated cotton using triazaspirodecane derivatives. This approach demonstrates the compounds' potential in creating surfaces that effectively kill bacteria and detoxify harmful agents, presenting a significant advancement in both healthcare and environmental protection (Ren et al., 2009).

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase

The discovery of triazaspirodecane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) for treating anemia showcases the therapeutic potential of these compounds. By inhibiting HIF PHD, these compounds help modulate oxygen sensing in the body, offering a novel approach to treat diseases related to hypoxia (Váchal et al., 2012).

Corrosion Inhibition

The compounds also find applications in materials science as corrosion inhibitors. Studies on spirocyclopropane derivatives, including related structural compounds, reveal their effectiveness in protecting metals from corrosion in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems (Chafiq et al., 2020).

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c27-20(16-6-7-18-19(14-16)32-15-31-18)25-10-8-23(9-11-25)21(28)26(22(29)24-23)12-13-30-17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSZBJVQNRAHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.